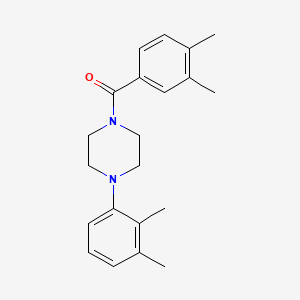
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the phenethylamine class of compounds and has a unique chemical structure that makes it a promising candidate for research in the areas of medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to increase the levels of these neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have activity against various cancer cell lines, suggesting that it may act by inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of cancer cell proliferation, and the induction of apoptosis. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is its potential as a drug candidate in the treatment of various diseases. It has also been shown to have activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods, which may limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine and its potential use as a drug candidate in the treatment of various diseases. Additionally, further research is needed to explore the potential use of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine in the field of neuroscience and its effects on neurotransmitter systems and behavior.
Métodos De Síntesis
The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxybenzaldehyde with 1-naphthylmethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure and high-quality product.
Aplicaciones Científicas De Investigación
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have activity against various diseases, including cancer, HIV, and Alzheimer's disease. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition to its medicinal properties, (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied in the field of neuroscience for its effects on neurotransmitter systems and behavior.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-18-11-10-17(20(12-18)23-2)14-21-13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMILSIYIDXJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)



![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)